molecular formula C9H10ClN3 B6263620 isoquinoline-5,8-diamine hydrochloride CAS No. 1803607-71-7

isoquinoline-5,8-diamine hydrochloride

Cat. No. B6263620
CAS RN: 1803607-71-7
M. Wt: 195.6
InChI Key:
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Description

Isoquinoline-5,8-diamine is a chemical compound with the molecular formula C9H9N3 . It is used for research and development purposes . It is not advised for medicinal or household use .


Synthesis Analysis

Isoquinoline and its derivatives can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

The molecular structure of isoquinoline-5,8-diamine is characterized by a benzene ring fused to a pyridine ring . The molecular weight is approximately 159.19 g/mol .


Chemical Reactions Analysis

Isoquinoline and its derivatives are involved in various chemical reactions. For instance, the Pomeranz-Fritsch reaction involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . The Bischler-Napieralski reaction involves the cyclization of beta-phenylethylamine under acid catalysis .


Physical And Chemical Properties Analysis

Isoquinoline-5,8-diamine has a melting point of 138-140 °C and a boiling point of 407.9±35.0 °C . It has a density of 1.312±0.06 g/cm3 . It is classified as a weak base .

Safety and Hazards

Isoquinoline-5,8-diamine should be handled with care. It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Isoquinoline and its derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities . They have potential applications in the treatment of various diseases, including infectious diseases and neurodegenerative disorders . Therefore, the development of new strategies for the synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for isoquinoline-5,8-diamine hydrochloride involves the reduction of isoquinoline-5,8-dinitrile followed by the reaction with hydrochloric acid to form the desired product.", "Starting Materials": [ "Isoquinoline-5,8-dinitrile", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve isoquinoline-5,8-dinitrile in water.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Acidify the solution with hydrochloric acid.", "Step 4: Isolate the product by filtration and wash with water.", "Step 5: Dry the product under vacuum to obtain isoquinoline-5,8-diamine hydrochloride." ] }

CAS RN

1803607-71-7

Product Name

isoquinoline-5,8-diamine hydrochloride

Molecular Formula

C9H10ClN3

Molecular Weight

195.6

Purity

91

Origin of Product

United States

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